molecular formula C8H15BO2 B1418009 (4-Ethylcyclohex-1-en-1-yl)boronic acid CAS No. 871329-72-5

(4-Ethylcyclohex-1-en-1-yl)boronic acid

Cat. No. B1418009
M. Wt: 154.02 g/mol
InChI Key: NCXGOXGWYXCMKH-UHFFFAOYSA-N
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Description

“(4-Ethylcyclohex-1-en-1-yl)boronic acid” is a boronic acid that has a cyclohexene ring with an ethyl group . It is also known as ECHA acid. The molecular formula of this compound is C8H15BO2 and it has a molecular weight of 154.02 g/mol .


Synthesis Analysis

Boronic acids, including “(4-Ethylcyclohex-1-en-1-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They are stable and generally non-toxic groups that are easily synthesized. Due to these features, they can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular structure of “(4-Ethylcyclohex-1-en-1-yl)boronic acid” includes a cyclohexene ring with an ethyl group . The InChI representation of the molecule is InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Ethylcyclohex-1-en-1-yl)boronic acid” are not mentioned in the search results, boronic acids are known to participate in a variety of chemical reactions. For example, they can be used in metal-catalyzed processes like the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

“(4-Ethylcyclohex-1-en-1-yl)boronic acid” has a molecular weight of 154.02 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 154.1165099 g/mol . The topological polar surface area of the compound is 40.5 Ų .

Scientific Research Applications

Boronic Acid Catalysis

Boronic acid, including derivatives like (4-Ethylcyclohex-1-en-1-yl)boronic acid, plays a crucial role in catalysis. Hashimoto, Gálvez, and Maruoka (2015, 2016) highlighted the utility of boronic acid in aza-Michael additions of hydroxamic acid to quinone imine ketals. This reaction, catalyzed by a chiral boronic acid catalyst, is significant for creating densely functionalized cyclohexanes, which are valuable in synthetic chemistry (Hashimoto, Gálvez, & Maruoka, 2015) (Hashimoto, Gálvez, & Maruoka, 2016).

Electrochemical Borylation

Barton, Chen, Blackmond, and Baran (2021) demonstrated the conversion of carboxylic acids to boronic acids using electrochemistry. This method is economical and scalable, highlighting the ease of synthesizing boronic acid derivatives for various applications, including medicine and synthesis intermediates (Barton, Chen, Blackmond, & Baran, 2021) (Barton, Chen, Blackmond, & Baran, 2021).

Biomedical Applications

Cambre and Sumerlin (2011) explored the biomedical applications of boronic acid-containing polymers. These polymers have shown potential in treating various diseases, including HIV, obesity, diabetes, and cancer, due to their unique reactivity and solubility (Cambre & Sumerlin, 2011).

Heterocyclic Boronic Acids in Synthesis

Tyrrell and Brookes (2003) discussed the synthesis and applications of heterocyclic boronic acids, including their role in the Suzuki reaction for biphenyl synthesis. Despite synthesis challenges, these compounds are important due to their biological activities (Tyrrell & Brookes, 2003).

Sensing Applications

Lacina, Skládal, and James (2014) reviewed the use of boronic acids in various sensing applications. Their interaction with diols and strong Lewis bases enables their use in biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethylcyclohex-1-en-1-yl)boronic acid” and other boronic acids.

properties

IUPAC Name

(4-ethylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGOXGWYXCMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661208
Record name (4-Ethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylcyclohex-1-en-1-yl)boronic acid

CAS RN

871329-72-5
Record name (4-Ethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylcyclohexen-1-ylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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